![molecular formula C12H14N2O2S B5813815 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylpropionic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
Biological Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of 1,3,4-oxadiazole derivatives, including 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol. Research indicates that compounds in this class exhibit substantial activity against various cancer cell lines. For instance, a study synthesized several 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects using the MTT assay. Among these compounds, those related to the oxadiazole structure showed promising results against A549 lung cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. This process is facilitated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The presence of the thiol group in this compound may enhance its reactivity and biological activity through redox reactions .
Chemical Applications
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing novel chemical entities. Its unique structure allows for modifications that can yield derivatives with enhanced properties. For example, researchers have successfully synthesized various substituted oxadiazoles by reacting this compound with different electrophiles under controlled conditions .
Material Science
In material science, oxadiazole derivatives are being explored for their potential use in organic electronics due to their favorable electronic properties. The incorporation of such compounds into polymer matrices can lead to materials with enhanced conductivity and stability .
Pharmaceutical Applications
Drug Development
The unique pharmacological properties of this compound make it a candidate for drug development targeting various diseases beyond cancer. Its ability to interact with biological targets suggests potential applications in treating inflammatory diseases and infections due to its antimicrobial properties .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical trials. For instance:
- A study demonstrated that a series of oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria .
- Another investigation into the anti-inflammatory effects of these compounds revealed their potential in reducing inflammation markers in animal models .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring and thiol group play crucial roles in binding to the target molecules and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
- 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol
Uniqueness
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of the 3-(4-methoxyphenyl)propyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural variation can lead to differences in solubility, reactivity, and interaction with biological targets .
Biological Activity
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring through the reaction of appropriate precursors. For instance, similar compounds have been synthesized using methods that include cyclization reactions involving thioketones and hydrazides . The general synthetic pathway can be outlined as follows:
- Preparation of Precursors : Starting materials such as 4-methoxyphenylpropyl derivatives are prepared.
- Cyclization Reaction : The key step involves the cyclization of these precursors with carbon disulfide in the presence of a base (e.g., KOH) to form the oxadiazole ring.
- Purification : The resulting product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains. For example:
- Gram-positive bacteria : Compounds have shown superior activity against species such as Bacillus cereus and Staphylococcus aureus.
- Gram-negative bacteria : While generally less effective than against gram-positive strains, some derivatives still exhibit notable activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the antimicrobial activity of related oxadiazole compounds:
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
This compound | Moderate | Low |
5-(pyrimidin-2-ylthio)-1,3,4-oxadiazole | High | Moderate |
1,3,4-Oxadiazole derivatives | Variable | Variable |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Similar compounds have demonstrated cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : Commonly tested lines include MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes critical for DNA synthesis and cell proliferation.
Table 2 presents findings from cytotoxicity studies:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF7 | 10.5 | Inhibition of cell cycle progression |
HCT116 | 8.2 | Induction of apoptosis |
A549 | 12.0 | Inhibition of thymidylate synthase |
Case Studies
Several case studies highlight the biological efficacy of oxadiazole derivatives:
- Study on Antimicrobial Properties : A study involving a series of oxadiazole compounds demonstrated that modifications in the substituent groups significantly impacted their antimicrobial efficacy. The study found that compounds with a methoxy group showed enhanced activity against gram-positive bacteria compared to their unsubstituted counterparts .
- Cytotoxicity Evaluation : Another investigation assessed the anticancer properties of a range of oxadiazoles against various human cancer cell lines. The results indicated that specific structural modifications led to improved cytotoxicity profiles, particularly in breast and colon cancer models .
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-7-5-9(6-8-10)3-2-4-11-13-14-12(17)16-11/h5-8H,2-4H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLGVUTWWFGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333709 | |
Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428850-77-5 | |
Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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